![molecular formula C13H17NO2 B2469695 5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388023-46-8](/img/structure/B2469695.png)

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

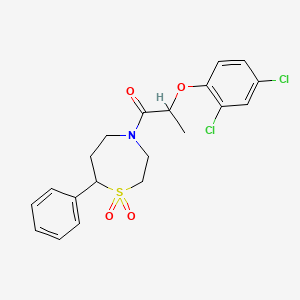

5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C13H17NO2 . It is a derivative of 1,2-dihydrospiro[indole-3,4’-oxane], which has a molecular weight of 189.26 .

Synthesis Analysis

The synthesis of related compounds involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The InChI code for 1,2-dihydrospiro[indole-3,4’-oxane] is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 . This can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of 1,2-dihydrospiro[indole-3,4’-oxane] is a powder . It has a melting point of 97-100 degrees Celsius . The storage temperature is room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] and its derivatives are involved in a variety of chemical synthesis processes. They are used in the synthesis of functional derivatives through multi-component condensation with compounds like 1,3-dicarbonyl compounds and malononitrile. Such processes result in the formation of fused analogs and derivatives with complex structures. For instance, the recyclization of certain derivatives in reactions with nitrogen binucleophiles leads to the synthesis of complex molecular structures, demonstrating the compound's utility in synthetic organic chemistry (Andina & Andin, 2016).

Pharmacological Applications

In pharmacological research, derivatives of 5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] have been explored for their potential in drug development. Notably, a series of novel aminopyridyl/pyrazinyl-substituted derivatives were designed, synthesized, and tested for their pharmacological and antitumor effects. These compounds have shown efficacy as c-Met/ALK dual inhibitors, indicating their potential in targeted cancer therapies (Li et al., 2013).

Material Science and Photochromism

The compound and its derivatives have been studied in the context of material science, particularly focusing on photochromic properties. A spiro[indoline-naphthaline]oxazine derivative exhibited significant photochromism in different solvents, showing potential for applications in smart materials and optical devices (Li et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

5-methoxyspiro[1,2-dihydroindole-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-15-10-2-3-12-11(8-10)13(9-14-12)4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXHSIRYPVGYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCC23CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/no-structure.png)

![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)

![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2469623.png)

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)

![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)

![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)